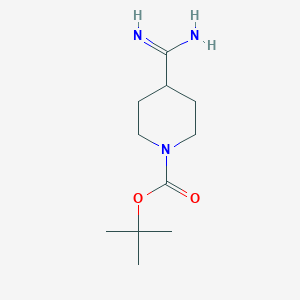

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-carbamimidoylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2/c1-11(2,3)16-10(15)14-6-4-8(5-7-14)9(12)13/h8H,4-7H2,1-3H3,(H3,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDZXZKQTFNUKKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660824 | |

| Record name | tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885270-23-5 | |

| Record name | 1,1-Dimethylethyl 4-(aminoiminomethyl)-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885270-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-carbamimidoylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate, also known as N-Boc-4-amidinopiperidine, is a key building block in modern medicinal chemistry. Its rigid piperidine core, coupled with the basic carbamimidoyl (amidine) group and a readily cleavable tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable scaffold for the synthesis of a diverse range of biologically active compounds. This technical guide provides a comprehensive overview of the primary synthetic routes to this intermediate, details its physicochemical properties, and explores its applications, with a particular focus on the development of serine protease inhibitors.

Introduction: The Strategic Importance of the 4-Amidinopiperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents.[1][2] Its conformational rigidity allows for the precise spatial orientation of functional groups, which is critical for selective binding to biological targets. The introduction of a carbamimidoyl (amidine) group at the 4-position imparts a strong basic character, enabling the formation of salt bridges with acidic residues in enzyme active sites. This feature is particularly exploited in the design of inhibitors for serine proteases, a class of enzymes implicated in a wide array of physiological and pathological processes, including coagulation, fibrinolysis, and inflammation.[3][4][5]

The Boc protecting group on the piperidine nitrogen serves a crucial role in synthesis. It deactivates the nitrogen towards unwanted side reactions and enhances the solubility of the molecule in organic solvents, facilitating purification. Its facile removal under acidic conditions allows for subsequent elaboration of the piperidine nitrogen, providing a versatile handle for the construction of more complex molecules.

This guide will delve into the two principal synthetic pathways to obtain this compound, offering insights into the underlying chemical principles and providing detailed experimental protocols.

Synthetic Methodologies

The synthesis of this compound can be approached from two main precursors: tert-butyl 4-cyanopiperidine-1-carboxylate and tert-butyl 4-aminopiperidine-1-carboxylate. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis.

Route 1: From Tert-butyl 4-cyanopiperidine-1-carboxylate via the Pinner Reaction

The Pinner reaction is a classic and reliable method for the conversion of nitriles to imidates, which can then be readily transformed into amidines.[6][7] This pathway offers a direct route to the desired carbamimidoyl group.

Diagram of the Pinner Reaction Pathway:

Caption: Pinner reaction pathway for the synthesis of the target compound.

2.1.1. Synthesis of the Precursor: Tert-butyl 4-cyanopiperidine-1-carboxylate

The starting nitrile can be prepared from commercially available 4-cyanopiperidine by protection of the piperidine nitrogen with di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol:

-

Step 1: Boc Protection of 4-Cyanopiperidine.

-

Dissolve 4-cyanopiperidine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂).

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in CH₂Cl₂ dropwise to the stirred solution.

-

Allow the reaction to proceed at room temperature for several hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a mild acid (e.g., 0.1 M HCl) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-cyanopiperidine-1-carboxylate, which can often be used in the next step without further purification.

-

2.1.2. The Pinner Reaction and Ammonolysis

Experimental Protocol:

-

Step 2: Formation of the Pinner Salt.

-

Suspend tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in a cold (0 °C) solution of anhydrous ethanol (excess).

-

Bubble dry hydrogen chloride gas through the stirred suspension until saturation.

-

Seal the reaction vessel and allow it to stir at low temperature (e.g., 0-5 °C) for an extended period (typically 12-24 hours) to facilitate the formation of the ethyl imidate hydrochloride (Pinner salt).

-

The Pinner salt may precipitate from the solution and can be collected by filtration.

-

-

Step 3: Ammonolysis to the Amidine.

-

Dissolve the isolated Pinner salt in a cold solution of ammonia in ethanol (e.g., 7N NH₃ in EtOH).

-

Stir the reaction mixture at room temperature for several hours.

-

Monitor the reaction for the disappearance of the imidate by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by crystallization or column chromatography to afford this compound, typically as its hydrochloride salt.

-

Route 2: From Tert-butyl 4-aminopiperidine-1-carboxylate via Guanylation

An alternative and often milder approach involves the conversion of a primary amine to a guanidine using a guanylating agent. This method avoids the use of gaseous HCl and can be more amenable to a wider range of functional groups.

Diagram of the Guanylation Pathway:

Caption: Guanylation pathway for the synthesis of the target compound.

2.2.1. Synthesis of the Precursor: Tert-butyl 4-aminopiperidine-1-carboxylate

This key intermediate can be synthesized from N-benzyl-4-piperidone through a multi-step process.[8]

Experimental Protocol:

-

Step 1: Formation of an Imine from N-benzyl-4-piperidone.

-

React N-benzyl-4-piperidone with an orthoformate in an alcohol solution under acidic catalysis (e.g., p-toluenesulfonic acid) to form the corresponding ketal.

-

React the ketal with tert-butyl carbamate to generate the imine.

-

-

Step 2: Reduction to the Amine.

-

Subject the imine to catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst to obtain tert-butyl 4-aminopiperidine-1-carboxylate.[8]

-

2.2.2. Guanylation Reaction

A variety of guanylating agents can be employed for this transformation. A common and effective reagent is N,N'-di-Boc-1H-pyrazole-1-carboxamidine.

Experimental Protocol:

-

Step 3: Guanylation of the Amine.

-

Dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) and N,N'-di-Boc-1H-pyrazole-1-carboxamidine (1.1 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

-

Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5-2.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting amine is consumed, as monitored by TLC.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The resulting N,N'-di-Boc-protected guanidine can be deprotected under acidic conditions (e.g., trifluoroacetic acid in CH₂Cl₂) to yield the final product.

-

Purify the crude product by crystallization or chromatography to obtain this compound, often as a salt (e.g., hydrochloride or trifluoroacetate).

-

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂ClN₃O₂ | (Calculated) |

| Molecular Weight | 263.77 g/mol | (Calculated) |

| Appearance | White to off-white solid | [9] |

| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | [9] |

| Stability | The hydrochloride salt is generally stable under standard laboratory conditions. | [9] |

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: The NMR spectra are expected to show characteristic signals for the tert-butyl group (a singlet around 1.4 ppm in ¹H NMR), the piperidine ring protons, and the carbons of the carbamimidoyl group.

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak corresponding to the protonated molecule [M+H]⁺.

Applications in Drug Discovery

The 4-amidinopiperidine scaffold is a key pharmacophore in a variety of enzyme inhibitors, particularly targeting serine proteases. The positively charged amidinium group at physiological pH mimics the side chain of arginine, a common recognition motif for these enzymes.

4.1. Inhibition of Serine Proteases

-

Thrombin Inhibitors: Thrombin is a crucial enzyme in the blood coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thrombosis. Several potent thrombin inhibitors incorporate the 4-amidinopiperidine moiety to interact with the S1 specificity pocket of the enzyme.[3][6][7][8][10]

-

Urokinase-type Plasminogen Activator (uPA) Inhibitors: uPA is involved in cancer cell invasion and metastasis. Inhibitors containing the 4-amidinopiperidine scaffold have been designed to block the activity of uPA, thereby preventing tumor progression.[11][12][13]

-

Other Serine Proteases: The versatility of the 4-amidinopiperidine scaffold has led to its exploration in the development of inhibitors for other serine proteases, such as Factor Xa and plasmin.[4][5][14]

Diagram of a General Serine Protease Inhibitor Scaffold:

Caption: General structure of a serine protease inhibitor incorporating the 4-amidinopiperidine moiety.

The Boc-protected intermediate, this compound, is the starting point for the synthesis of these complex inhibitors. The Boc group is typically removed in the final steps of the synthesis to unmask the piperidine nitrogen, which can then be coupled to other fragments of the inhibitor.

Conclusion

This compound is a strategically important building block in medicinal chemistry, providing a robust platform for the design and synthesis of potent enzyme inhibitors. The synthetic routes outlined in this guide, proceeding from either the corresponding nitrile or amine, offer reliable and scalable methods for its preparation. A thorough understanding of its synthesis and properties is essential for researchers and scientists working in the field of drug discovery and development, enabling the creation of novel therapeutics targeting a range of diseases.

References

-

ChemBK. tert-Butyl piperidine-4-carboxylate hydrochloride. [Link]

-

Stürzebecher, J., et al. (1997). Preparation and evaluation of PEG-bound thrombin inhibitors based on 4-amidinophenylalanine. PubMed. [Link]

-

Stürzebecher, J., et al. (1999). Synthesis and Characterisation of Novel Thrombin Inhibitors Based on 4-amidinophenylalanine. PubMed. [Link]

-

Supporting Information for Radical Cascade Cyclization. [Link]

-

Semantic Scholar. Synthesis and characterisation of novel thrombin inhibitors based on 4-amidinophenylalanine. [Link]

-

Damalanka, V. C., et al. (2019). Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin. PubMed. [Link]

- CN107805218B - Method for preparing 4-Boc-aminopiperidine - Google P

-

Supporting Information for A mild and efficient method for the synthesis of tert-butyl carbamates from amines. [Link]

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P

-

El-Feky, S. A., et al. (2015). Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases. PubMed Central. [Link]

-

Laura, R., et al. (1980). Inhibition of four human serine proteases by substituted benzamidines. PubMed. [Link]

-

Gayo, L. M., et al. (1997). 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors. PubMed. [Link]

-

Towle, M. J., et al. (1993). Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines. PubMed. [Link]

-

Clement, B., et al. (2010). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). PubMed. [Link]

-

ResearchGate. Inhibition of Urokinase by 4-substituted Benzo(ft)thiophene-2-carboxamidines:An Important New Class of Selective Synthetic Urokinase Inhibitor. [Link]

-

Ferguson, F. M., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Chemistry. [Link]

- US20100016365A1 - Substituted 4-amino-piperidines - Google P

-

de Souza, M. V. N., et al. (2017). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. PubMed Central. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Inhibition: Understanding 4-Aminobenzamidine Dihydrochloride as a Serine Protease Inhibitor. [Link]

-

PubChem. tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. [Link]

- Google Patents. Method for preparing 4-Boc-aminopiperidine.

- Google Patents. PREPARATION OF TERT-BUTYL 4-((1R,2S,5R)-6- (BENZYLOXY)-7-0X0-1,6-DIAZABICYCL0[3.2.I]OCTANE-2- CARBOXAMIDO)PIPERIDINE-1-CARBOXYLA.

-

D'Andrea, G., et al. (2021). Therapeutic Strategies Targeting Urokinase and Its Receptor in Cancer. PubMed Central. [Link]

- Google Patents.

-

Maguire, B. A., et al. (2022). Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles, recent amiloride derivatives, and issues with human/mouse species selectivity. PubMed. [Link]

-

precisionFDA. TERT-BUTYL 4-(AMINOMETHYL)PIPERIDINE-1-CARBOXYLATE. [Link]

-

PubChem. tert-Butyl 4-formylpiperidine-1-carboxylate. [Link]

-

PubChem. tert-Butyl 4-carbamothioylpiperidine-1-carboxylate. [Link]

Sources

- 1. 892493-65-1|tert-Butyl piperidine-4-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 2. tert-Butyl piperidine-4-carboxylate hydrochloride | 892493-65-1 [sigmaaldrich.com]

- 3. Development of Orally Active Thrombin Inhibitors for the Treatment of Thrombotic Disorder Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of four human serine proteases by substituted benzamidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Preparation and evaluation of PEG-bound thrombin inhibitors based on 4-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and characterisation of novel thrombin inhibitors based on 4-amidinophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis and molecular modelling of 1-amidinopiperidine thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chembk.com [chembk.com]

- 10. Synthesis and characterisation of novel thrombin inhibitors based on 4-amidinophenylalanine. | Semantic Scholar [semanticscholar.org]

- 11. 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Inhibition of urokinase by 4-substituted benzo[b]thiophene-2-carboxamidines: an important new class of selective synthetic urokinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Piperidine carbamate peptidomimetic inhibitors of the serine proteases HGFA, matriptase and hepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Blueprint for Drug Discovery: A Technical Guide to Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate

In the landscape of modern medicinal chemistry, the rational design of drug candidates hinges on the availability of versatile and strategically functionalized building blocks. Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate emerges as a pivotal intermediate, embodying the core principles of molecular scaffolding and functional group presentation. This guide provides an in-depth technical overview of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, synthesis, and critical role in constructing pharmacologically active agents.

Part 1: Core Compound Identity and Physicochemical Properties

This compound is a heterocycle featuring a piperidine ring protected at the nitrogen atom with a tert-butoxycarbonyl (Boc) group. The key functional group is the carbamimidoyl (amidine) moiety at the 4-position of the piperidine ring. This amidine group, being a strong base, is typically protonated at physiological pH, rendering the compound highly polar and capable of engaging in multiple hydrogen bond interactions. Consequently, it is often supplied and handled as a salt, such as the acetate or hydrochloride salt, to improve its stability and handling characteristics.

Chemical Structure and Identification

-

IUPAC Name: this compound

-

Common Synonyms: 1-Boc-4-amidinopiperidine, N-Boc-4-piperidinecarboximidamide

-

CAS Number: While a specific CAS number for the free base is not prominently documented, the acetate salt is registered under CAS No. 1082950-23-9 .[1] It is crucial for researchers to note the counter-ion when sourcing this reagent, as it can influence reaction compatibility and stoichiometry.

-

Molecular Formula (Free Base): C₁₁H₂₁N₃O₂

-

Molecular Weight (Free Base): 227.30 g/mol

Chemical Structure of the Free Base:

(Note: A placeholder for a proper 2D structure image)

Physicochemical Data Summary

The following table summarizes key computed physicochemical properties for the free base form of the molecule. These parameters are critical for understanding its behavior in both reaction media and biological systems.

| Property | Value | Source |

| Molecular Weight | 227.30 g/mol | Calculated |

| XLogP3 | 0.8 | Estimated |

| Hydrogen Bond Donors | 2 | Calculated |

| Hydrogen Bond Acceptors | 4 | Calculated |

| Rotatable Bond Count | 3 | Calculated |

| Topological Polar Surface Area | 78.9 Ų | Calculated |

Data is estimated based on computational models for the free base.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound leverages well-established methodologies in organic chemistry, starting from readily available precursors. The choice of synthetic route is often dictated by the desired scale, purity requirements, and the availability of starting materials.

Retrosynthetic Analysis

A logical retrosynthetic approach identifies tert-butyl 4-cyanopiperidine-1-carboxylate as a key precursor. The amidine functionality can be constructed from the nitrile group.

Caption: Retrosynthetic pathway for the target molecule.

Recommended Synthetic Protocol

The most common and efficient laboratory-scale synthesis involves a two-step process starting from N-Boc-4-piperidone.

Step 1: Synthesis of tert-Butyl 4-cyanopiperidine-1-carboxylate

This step involves the conversion of the ketone in N-Boc-4-piperidone to a cyanohydrin, followed by elimination to form the nitrile. A common method is the use of tosyl isocyanide and a base.

Step 2: Conversion of the Nitrile to the Amidine

The Pinner reaction is a classic and reliable method for this transformation. The nitrile is treated with an alcohol (e.g., ethanol) in the presence of anhydrous hydrogen chloride to form an imidate ester hydrochloride. Subsequent treatment of the Pinner salt with ammonia furnishes the desired amidine hydrochloride.

Caption: A typical synthetic workflow.

Experimental Protocol: Pinner Reaction for Amidine Synthesis

-

Imidate Formation: A solution of tert-butyl 4-cyanopiperidine-1-carboxylate in anhydrous ethanol is cooled to 0 °C. Anhydrous hydrogen chloride gas is bubbled through the solution until saturation. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours. The formation of the imidate ester hydrochloride salt is monitored by TLC or LC-MS.

-

Ammonolysis: The solvent is removed under reduced pressure, and the resulting crude imidate salt is dissolved in anhydrous ethanol. The solution is cooled to 0 °C, and anhydrous ammonia gas is bubbled through the solution until saturation. The reaction vessel is sealed and stirred at room temperature for 24-48 hours.

-

Work-up and Isolation: The reaction mixture is concentrated in vacuo. The resulting solid is triturated with diethyl ether or another suitable non-polar solvent to remove non-polar impurities, and the solid product, this compound hydrochloride, is collected by filtration and dried.

Self-Validation: The progress of each step should be monitored by an appropriate analytical technique (TLC, LC-MS) to ensure complete conversion before proceeding. The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Applications in Drug Discovery and Development

The strategic importance of this compound lies in its dual functionality. The Boc-protecting group allows for selective deprotection under acidic conditions, revealing a secondary amine that can be further elaborated. The amidine group is a key pharmacophore in many biologically active molecules, often acting as a bioisostere for a guanidine or a primary amine, and is known to interact with various enzymes and receptors.

Role as a Key Building Block

This compound is a valuable intermediate in the synthesis of inhibitors for various enzyme classes, particularly proteases such as thrombin and factor Xa, where the basic amidine group can interact with acidic residues (e.g., aspartic acid) in the enzyme's active site. The piperidine scaffold provides a rigid and defined three-dimensional structure, which is advantageous for optimizing ligand-receptor interactions. The versatility of the Boc-protected piperidine core is highlighted by its use in synthesizing a wide array of pharmaceutical intermediates.[2]

Signaling Pathway and Target Interaction Model

The carbamimidoyl moiety is a strong hydrogen bond donor and can also act as a cation at physiological pH. This allows it to form strong ionic and hydrogen bonding interactions with negatively charged residues in a protein's binding pocket.

Caption: Interaction of the amidine group with an active site.

References

-

The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

Sources

The Strategic Role of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth technical overview of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate, a pivotal building block in medicinal chemistry. Rather than possessing intrinsic biological activity itself, the strategic value of this molecule lies in its role as a sophisticated intermediate for the synthesis of potent and selective therapeutic agents, particularly inhibitors of serine proteases. We will explore its synthesis, the biological rationale for its use, and its application in the construction of targeted pharmacologically active compounds.

Introduction: A Protected Gateway to a Key Pharmacophore

In the landscape of drug discovery, the use of pre-functionalized, protected building blocks is a cornerstone of efficient and modular synthesis. This compound, also known as Tert-butyl 4-amidinopiperidine-1-carboxylate, represents a prime example of such a strategic intermediate. Its structure combines two critical features:

-

The 4-Amidinopiperidine Moiety: The core innovation is the carbamimidoyl (amidine) group. This positively charged functional group at physiological pH is a well-established bioisostere for the side chains of arginine and lysine. This mimicry allows it to function as a potent "warhead" that anchors to negatively charged pockets in enzyme active sites, most notably the S1 specificity pocket of trypsin-like serine proteases.

-

The Tert-butyloxycarbonyl (Boc) Protecting Group: The Boc group on the piperidine nitrogen serves a crucial synthetic purpose. It deactivates the nitrogen, preventing it from interfering in reactions intended for the amidine group or other parts of the molecule. Its stability in a wide range of reaction conditions and its clean, acid-labile removal make it an ideal choice for multi-step synthetic campaigns.[1]

Therefore, this compound is not merely a chemical but a carefully designed tool, providing medicinal chemists with a ready-to-use, protected key that can unlock the door to a class of highly specific enzyme inhibitors.

Synthesis and Chemical Properties: Forging the Key

The title compound is not typically available "off-the-shelf" and is synthesized from more common piperidine precursors. The most logical and widely applicable route involves the conversion of a nitrile to an amidine via the Pinner reaction. This multi-step process ensures the selective formation of the desired functionality while the piperidine nitrogen remains protected.

Synthetic Workflow

The synthesis begins with the commercially available Tert-butyl 4-cyanopiperidine-1-carboxylate . The cyano group is a stable and versatile precursor to the amidine. The Pinner reaction provides a classical and reliable method for this transformation.

Experimental Protocol: Synthesis of this compound

Step 1: Pinner Reaction - Formation of the Imidate Hydrochloride Salt

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous ethanol (e.g., 100 mL).

-

Gas Introduction: Cool the flask to 0°C in an ice bath and bubble dry hydrogen chloride (HCl) gas through the ethanol until saturation is achieved.

-

Reactant Addition: To this acidic ethanol solution, add Tert-butyl 4-cyanopiperidine-1-carboxylate (1 equivalent) portion-wise, maintaining the temperature at 0°C.

-

Reaction: Seal the flask and allow the mixture to slowly warm to room temperature. Stir for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Isolation: Upon completion, the ethyl imidate hydrochloride salt typically precipitates. The solvent can be removed under reduced pressure to yield the crude salt, which is used directly in the next step without further purification.

Step 2: Ammonolysis - Conversion to the Amidine Hydrochloride Salt

-

Setup: Dissolve the crude imidate salt from Step 1 in anhydrous ethanol in a sealed pressure vessel.

-

Ammonia Introduction: Cool the solution to 0°C and bubble anhydrous ammonia (NH3) gas through it for 15-30 minutes, or add a solution of ammonia in ethanol.

-

Reaction: Seal the vessel and stir the mixture at room temperature for 24-48 hours. The reaction progress should be monitored.

-

Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. The resulting residue contains the desired This compound as its hydrochloride salt. It can be purified by recrystallization or chromatography if necessary.

Caption: Synthetic workflow for the preparation of the title compound.

Physicochemical Data Summary

| Property | Value (Predicted/Typical) |

| Molecular Formula | C11H21N3O2 |

| Molecular Weight | 227.30 g/mol |

| Appearance | White to off-white solid (as hydrochloride salt) |

| Solubility | Soluble in water, methanol; sparingly soluble in DCM |

| pKa (Amidinium ion) | ~10-11 |

Core Application: A Scaffold for Serine Protease Inhibitors

The primary utility of this compound is as a precursor to potent inhibitors of serine proteases, a large family of enzymes crucial in physiological processes such as blood coagulation, digestion, and immunity. Dysregulation of these proteases is implicated in numerous diseases, making them attractive drug targets.

The Amidine Group as a Bioisostere

Trypsin-like serine proteases, which include thrombin, Factor Xa, and trypsin itself, preferentially cleave peptide bonds following a basic amino acid residue (arginine or lysine). This specificity is dictated by a deep, narrow pocket at the base of the active site (the S1 pocket), which contains a negatively charged aspartic acid residue (Asp189).

The amidinium group of the 4-amidinopiperidine moiety is a superb structural and electronic mimic of the guanidinium group of an arginine side chain. It forms a strong, charge-assisted hydrogen bond (a salt bridge) with the carboxylate of Asp189, anchoring the inhibitor firmly and selectively into the active site.

Caption: Pharmacophoric interaction within the S1 pocket.

Case Study: Synthesis of a Melagatran Analogue

Melagatran is a potent, direct thrombin inhibitor that exemplifies the application of a basic "warhead" to achieve high affinity.[2] While its published syntheses may use different intermediates, we can illustrate the utility of our title compound by outlining a convergent synthesis of a structurally related analogue. This process involves two key steps after the creation of our core building block: deprotection and amide coupling.

Experimental Protocol: Synthesis of a Model Thrombin Inhibitor

Step 1: Boc Deprotection

-

Setup: Dissolve This compound HCl (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Acidolysis: Add an excess of a strong acid. A solution of 4M HCl in 1,4-dioxane is commonly used.

-

Reaction: Stir the mixture at room temperature for 1-4 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.

-

Isolation: Remove the solvent and excess acid under reduced pressure to yield the crude 4-carbamimidoylpiperidine as its dihydrochloride salt. This is often a hygroscopic solid and is typically used immediately in the next step.

Step 2: Amide Bond Formation

-

Activation: In a separate flask, dissolve a protected amino acid, for example, N-Boc-cyclohexylglycine (1 equivalent), in an aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Cool to 0°C.

-

Coupling Agents: Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA, 3 equivalents). Stir for 15-20 minutes to pre-activate the carboxylic acid.

-

Coupling: Add the 4-carbamimidoylpiperidine dihydrochloride (1 equivalent) from Step 1 to the activated ester solution.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Purification: Quench the reaction with water, and perform a standard aqueous work-up. The crude product is then purified by flash column chromatography or preparative HPLC to yield the final Boc-protected inhibitor analogue. A final deprotection step would yield the active compound.

Caption: Workflow for synthesizing a model inhibitor.

Conclusion: An Indispensable Tool for Targeted Drug Design

This compound is a testament to the power of strategic intermediate design in modern medicinal chemistry. While it lacks significant biological activity on its own, its true value is realized as a versatile and indispensable building block. By providing a protected, ready-to-use bioisostere for arginine and lysine, it streamlines the synthesis of highly potent and selective inhibitors of serine proteases, a class of enzymes central to numerous human diseases. The principles demonstrated here—combining a key pharmacophore with a robust protecting group—are fundamental to the efficient discovery and development of next-generation targeted therapeutics.

References

- Source: NINGBO INNO PHARMCHEM CO.,LTD.

-

Title: The direct thrombin inhibitor melagatran/ximelagatran Source: The Medical Journal of Australia URL: [Link]

Sources

The Strategic Core: A Technical Guide to Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate in Modern Medicinal Chemistry

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, tert-butyl 4-carbamimidoylpiperidine-1-carboxylate has emerged as a pivotal structural motif, particularly in the design of highly selective enzyme inhibitors. This technical guide provides an in-depth analysis of this building block, elucidating its synthesis, inherent chemical properties, and strategic applications. We will delve into the causality behind its use, focusing on its role as a key pharmacophore in the development of direct Factor Xa (FXa) inhibitors, a critical class of oral anticoagulants. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights.

Introduction: The Rationale for a Protected Guanidinylpiperidine Scaffold

The guanidinium group, due to its persistent protonation at physiological pH, is a powerful pharmacophore capable of forming strong electrostatic and hydrogen bond interactions with biological targets. However, its high basicity (pKa ≈ 13.5) and nucleophilicity present significant challenges in multi-step organic synthesis, often leading to unwanted side reactions. The strategic implementation of the tert-butyloxycarbonyl (Boc) protecting group on a guanidine moiety effectively mitigates these issues. The electron-withdrawing nature of the Boc carbamate significantly tempers the reactivity of the guanidino function, rendering it compatible with a diverse range of reaction conditions.

When this protected guanidine is incorporated onto a piperidine scaffold at the 4-position, it creates a versatile and conformationally constrained building block. The piperidine ring acts as a rigid anchor, positioning the guanidine group for optimal interaction with target proteins, while the Boc-protected nitrogen at the 1-position allows for subsequent, orthogonal chemical modifications. This unique combination of features makes this compound a highly sought-after intermediate in medicinal chemistry.

Synthesis and Physicochemical Properties

The synthesis of this compound is typically achieved through a two-step process, starting from commercially available materials. The key transformation is the guanidinylation of a protected aminopiperidine precursor.

Synthetic Pathway

The most common and efficient route begins with the readily available tert-butyl 4-aminopiperidine-1-carboxylate. This precursor is then reacted with a guanidinylating agent to introduce the carbamimidoyl moiety.

Diagram 1: General Synthetic Scheme

Caption: Synthetic pathway to the target building block.

Experimental Protocol: Guanidinylation of tert-Butyl 4-aminopiperidine-1-carboxylate

This protocol is a representative example and may require optimization based on specific laboratory conditions and reagent purity.

-

Dissolution: In a round-bottom flask, dissolve tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Guanidinylating Agent: Add a commercially available guanidinylating agent, such as N,N'-di-Boc-1H-pyrazole-1-carboxamidine or N,N'-di-Boc-S-methylisothiourea (1.1 eq).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The resulting crude product, the di-Boc protected guanidine, is purified by column chromatography on silica gel.

-

Boc Deprotection: The purified intermediate is then dissolved in a mixture of trifluoroacetic acid (TFA) and DCM to remove the Boc groups from the guanidine moiety, yielding the target compound, often as a salt (e.g., hydrochloride or trifluoroacetate).

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C11H21N3O2 | N/A |

| Molecular Weight | 227.30 g/mol | N/A |

| Appearance | Typically an off-white to pale yellow solid | Supplier Data |

| Solubility | Soluble in methanol, chloroform, and DMSO | General Knowledge |

| Stability | Stable under standard conditions; the Boc group is acid-labile | General Knowledge |

Application in Medicinal Chemistry: A Focus on Factor Xa Inhibitors

The primary and most impactful application of this compound is as a key building block for the synthesis of direct Factor Xa (FXa) inhibitors.[1][2] FXa is a serine protease that plays a critical role in the blood coagulation cascade, making it a prime target for anticoagulant therapies.[3]

The Pharmacophore: Mimicking Benzamidine

Many early FXa inhibitors utilized a benzamidine moiety to interact with the S1 binding pocket of the enzyme, which contains a critical aspartate residue (Asp189). However, benzamidine-containing compounds often suffer from poor oral bioavailability and selectivity. The 4-amidinopiperidine core of our title building block serves as a highly effective non-aromatic bioisostere for benzamidine.[4] The positively charged guanidinium group forms a strong salt bridge with Asp189, anchoring the inhibitor in the active site.

Diagram 2: Binding Interaction with Factor Xa S1 Pocket

Caption: Guanidinium interaction with Asp189 in the S1 pocket.

Case Study: Conceptual Role in Apixaban Synthesis

Apixaban (Eliquis®) is a leading oral FXa inhibitor used for the prevention and treatment of thromboembolic disorders.[5][6] While the industrial synthesis of Apixaban is complex and involves multiple routes, the core structure contains a piperidinone moiety that is conceptually derived from a piperidine scaffold. The strategic importance of the piperidine ring is to correctly orient the other parts of the molecule within the enzyme's active site. Although synthesis routes for Apixaban may not explicitly use this compound as a starting material, its structure represents a key pharmacophoric element that medicinal chemists aim to incorporate. The development of FXa inhibitors often involves screening fragments and building blocks, and this particular motif has proven to be highly effective.[7]

The use of a protected piperidine allows for the construction of the complex pyrazolo-pyridinone core of Apixaban, while ensuring the eventual presence of a basic group that can interact with the S1 pocket.

Experimental Workflow: Incorporation into a Target Molecule

The following workflow illustrates the general process of utilizing this compound in a synthetic sequence.

Diagram 3: General Synthetic Workflow

Caption: General workflow for using the building block.

-

N-Boc Deprotection: The first step is typically the removal of the Boc group on the piperidine nitrogen under acidic conditions (e.g., HCl in dioxane or TFA in DCM). This unmasks the secondary amine for subsequent reactions.

-

Coupling Reaction: The free piperidine can then be coupled with a variety of electrophilic partners. This could be an activated carboxylic acid to form an amide bond, an aryl halide in a nucleophilic aromatic substitution (SNAr) reaction, or an aldehyde/ketone in a reductive amination.

-

Further Transformations and Final Deprotection: Depending on the synthetic route, additional steps may be required to complete the synthesis of the target molecule. If the guanidine group was also protected (e.g., with Boc groups), a final deprotection step under acidic conditions would be necessary to reveal the active pharmacophore.

Conclusion: A Validated and Versatile Building Block

This compound represents a masterful convergence of protecting group strategy and pharmacophore design. Its synthesis, while requiring careful execution, is based on well-established chemical transformations. The Boc-protected guanidine and piperidine moieties provide a stable yet reactive handle for chemists to elaborate complex molecular architectures. Its proven utility as a benzamidine bioisostere in the design of Factor Xa inhibitors underscores its value in modern medicinal chemistry. For researchers aiming to develop novel therapeutics targeting enzymatic active sites that feature key anionic residues, this building block offers a validated and highly effective starting point.

References

-

MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Retrieved from [Link]

- Google Patents. (n.d.). CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

-

ChemBK. (2024, April 10). tert-Butyl piperidine-4-carboxylate hydrochloride. Retrieved from [Link]

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

(n.d.). Supplementary information. Retrieved from [Link]

-

PubMed. (2007, November 1). Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa. Retrieved from [Link]

- Google Patents. (n.d.). WO2014200786A1 - Preparation of tert-butyl 4-((1r,2s,5r)-6- (benzyloxy)-7-0x0-1,6-diazabicycl0[3.2.i]octane-2- carboxamido)piperidine-1-carboxylate.

-

TSpace. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. Retrieved from [Link]

- Google Patents. (n.d.). EP3228619B1 - Process for the preparation of apixaban.

-

National Center for Biotechnology Information. (n.d.). Discovery and development of Factor Xa inhibitors (2015–2022). Retrieved from [Link]

- Google Patents. (n.d.). EP3212620B1 - PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF.

- Organic Syntheses. (n.d.). [[ - 1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester. Retrieved from http://www.orgsyn.org/demo.aspx?prep=v79p0198

-

ResearchGate. (2025, August 7). Alternate Synthesis Route of Apixaban (BMS-562247), an Inhibitor of Blood Coagulation Factor Xa. Retrieved from [Link]

-

ResearchGate. (2024, January 17). (PDF) A practical synthesis for the key intermediate of apixaban. Retrieved from [Link]

-

楚肽生物科技. (n.d.). tert-Butyl 4-guanidinopiperidine-1-carboxylate hydrochloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021, May 15). Factor Xa inhibitors: critical considerations for clinical development and testing. Retrieved from [Link]

-

PubMed. (n.d.). Synthetic inhibitors of bovine factor Xa and thrombin comparison of their anticoagulant efficiency. Retrieved from [Link]

-

PubMed. (2007, November 1). Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and Thrombin, Factor Xa and U46619 Inhibitory Effects of Non-Amidino and Amidino N2-Thiophenecarbonyl- and N2-Tosylanthranilamides. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with tert-Butyl 3-aminopiperidine-1-carboxylate. Retrieved from [Link]

Sources

- 1. Factor Xa inhibitors: critical considerations for clinical development and testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amino(methyl) pyrrolidines as novel scaffolds for factor Xa inhibitors [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Thrombin, Factor Xa and U46619 Inhibitory Effects of Non-Amidino and Amidino N2-Thiophenecarbonyl- and N2-Tosylanthranilamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN103896940A - Synthetic method of Apixaban - Google Patents [patents.google.com]

- 5. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP3228619B1 - Process for the preparation of apixaban - Google Patents [patents.google.com]

- 7. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate Derivatives and Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyl 4-carbamimidoylpiperidine-1-carboxylate scaffold represents a cornerstone in modern medicinal chemistry, serving as a critical building block for a diverse range of therapeutic agents. Its core structure, featuring a piperidine ring substituted with a basic amidine group and protected by a tert-butyloxycarbonyl (Boc) group, provides a unique combination of structural rigidity and chemical versatility. The positively charged amidine moiety is a powerful pharmacophore, often acting as a bioisostere for the side chains of arginine and lysine. This allows it to form key salt-bridge and hydrogen-bond interactions within the active sites of various enzymes, particularly serine proteases. This technical guide provides an in-depth exploration of the synthesis, derivatization strategies, structure-activity relationships (SAR), and therapeutic applications of this pivotal molecular scaffold. Detailed experimental protocols for synthesis, characterization, and biological evaluation are included to provide a practical framework for researchers in the field.

The Pharmacophoric Significance of the 4-Amidinopiperidine Moiety

The 4-amidinopiperidine core is a privileged scaffold in drug design primarily due to the chemical nature of the amidine group. At physiological pH, the amidine is protonated, forming a delocalized cation that is an excellent mimic of the guanidinium group of an arginine residue. This property is paramount for its function in inhibiting various classes of proteases.

Serine Proteases: Many serine proteases, such as thrombin and Factor Xa in the coagulation cascade, possess a deep, negatively charged pocket at the base of their active site (the S1 pocket), which has a high affinity for basic amino acid residues like arginine. The 4-amidinopiperidine moiety fits snugly into this S1 pocket, establishing a strong ionic bond with a conserved aspartate residue (e.g., Asp189 in trypsin-like proteases), effectively anchoring the inhibitor and blocking substrate access.

The piperidine ring serves as a rigid and sterically defined linker, positioning the amidine group for optimal interaction while providing multiple vectors for synthetic elaboration to achieve desired selectivity and pharmacokinetic properties. The tert-butyloxycarbonyl (Boc) protecting group is crucial during synthesis, as it deactivates the piperidine nitrogen, preventing unwanted side reactions and allowing for precise chemical modifications.[1]

Synthesis and Derivatization Strategies

The synthesis of the core scaffold and its subsequent derivatization is a well-established, yet adaptable, process. The most common route begins with a commercially available piperidine derivative.

General Synthesis of the Core Scaffold

A typical synthetic pathway to this compound hydrochloride initiates from the more stable nitrile precursor, tert-butyl 4-cyanopiperidine-1-carboxylate.

Workflow for Core Synthesis

Figure 1: A generalized workflow for the synthesis of the target scaffold via the Pinner reaction.

Derivatization Pathways

The true utility of this scaffold lies in its potential for derivatization. After the synthesis of the core, the Boc group can be readily removed under acidic conditions (e.g., using trifluoroacetic acid or HCl in dioxane) to liberate the piperidine nitrogen.[2] This secondary amine becomes a versatile handle for a wide array of chemical modifications.

-

N-Alkylation/Arylation: The deprotected amine can be reacted with various alkyl or aryl halides to introduce diverse substituents.

-

Amide Coupling: Coupling with carboxylic acids using standard reagents like EDC/HOBt or HATU allows for the formation of amide bonds, introducing complex side chains.[3]

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a vast chemical space of N-substituted derivatives.

-

Sulfonylation: The amine can be reacted with sulfonyl chlorides to generate sulfonamides, which can alter the electronic properties and hydrogen bonding capacity of the molecule.

These derivatization strategies allow chemists to fine-tune the properties of the final compound, optimizing for potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of this compound are predominantly explored as enzyme inhibitors, particularly for serine proteases involved in coagulation, inflammation, and viral replication.

| Target Enzyme | Therapeutic Area | Key SAR Insights |

| Thrombin | Anticoagulation | The amidinopiperidine core binds the S1 pocket. Non-polar, aromatic groups attached to the piperidine nitrogen often occupy the S2 and S3 pockets, enhancing potency. |

| Factor Xa (FXa) | Anticoagulation | Similar to thrombin, the amidine group is the S1 anchor. Selectivity over thrombin is often achieved by tailoring the P4 substituent to interact with the unique S4 pocket of FXa. |

| HIV Protease | Antiviral | The piperidine scaffold can serve as a P2-ligand, with stereochemistry playing a crucial role in inhibitory activity.[4] |

| Hepatitis C Virus (HCV) NS3/4A Protease | Antiviral | The basic amidine can interact with acidic residues in the protease active site, forming a key part of the inhibitor pharmacophore. |

| Other Targets | Various | The 4-aminopiperidine scaffold has also been investigated for activity as N-type calcium channel blockers for pain management and as ligands for somatostatin receptors.[5][6] |

Table 1: Overview of Therapeutic Targets and SAR Insights.

The structure-activity relationship often revolves around the substituents added to the deprotected piperidine nitrogen. The nature, size, and electronic properties of these groups dictate the molecule's interaction with the enzyme's other specificity pockets (S2, S3, S4), thereby controlling both the potency and selectivity of the inhibition.[7]

Experimental Protocols & Characterization

Protocol: Synthesis of this compound Hydrochloride

This protocol describes a representative synthesis starting from tert-butyl 4-cyanopiperidine-1-carboxylate.

Materials:

-

tert-Butyl 4-cyanopiperidine-1-carboxylate

-

Anhydrous Ethanol (EtOH)

-

Hydrogen Chloride (gas or solution in diethyl ether)

-

Anhydrous Diethyl Ether

-

Ammonia (7N solution in Methanol)

-

Dichloromethane (DCM)

-

Sodium Sulfate (anhydrous)

Procedure:

-

Imidate Formation (Pinner Reaction):

-

Dissolve tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous ethanol (approx. 0.5 M) in a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar).

-

Cool the solution to 0 °C in an ice bath.

-

Bubble dry HCl gas through the solution for 15-20 minutes or add a saturated solution of HCl in diethyl ether (1.5 eq) dropwise.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight. The formation of a white precipitate (the imidate salt) is typically observed.

-

The reaction is monitored by TLC or LC-MS until the starting nitrile is consumed.

-

-

Amidine Conversion:

-

Cool the reaction mixture containing the imidate salt back to 0 °C.

-

Slowly add a 7N solution of ammonia in methanol (5.0 eq) to the flask.

-

Seal the flask and stir the mixture at room temperature for 24-48 hours.

-

-

Work-up and Isolation:

-

Concentrate the reaction mixture under reduced pressure to remove the solvent.

-

Re-dissolve the resulting residue in a biphasic mixture of DCM and water.

-

Separate the layers and extract the aqueous layer twice more with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

-

Purification:

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ether/hexanes) to yield the pure this compound as its hydrochloride salt.

-

Analytical Characterization

The identity and purity of the synthesized compounds must be rigorously confirmed using a suite of analytical techniques.[8]

Workflow for Compound Characterization

Figure 2: Standard workflow for the purification and analytical characterization of synthesized compounds.

-

¹H and ¹³C NMR Spectroscopy: Provides unambiguous structural confirmation. Key signals include a singlet around 1.4 ppm for the nine equivalent protons of the Boc group and characteristic shifts for the piperidine ring protons.[8]

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound, which is critical for subsequent biological assays.

Conclusion and Future Perspectives

The this compound scaffold is a testament to the power of privileged structures in drug discovery. Its ability to act as a potent arginine mimic, combined with its synthetic tractability, has secured its place in the medicinal chemist's toolbox. While its role in developing anticoagulants is well-established, its potential in other therapeutic areas, including antiviral, anticancer, and anti-inflammatory applications, continues to be an active area of research.[9] Future work will likely focus on developing novel derivatization strategies to access more complex and diverse chemical matter, as well as applying this scaffold to new and challenging biological targets. The continued exploration of this versatile building block promises to yield the next generation of innovative therapeutics.

References

-

Dei, S., et al. (2004). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry. Available at: [Link]

- Dessai, M. C. & Stephens Stramiello, L. M. (1993). A new resin-bound carbodiimide for synthesis of amides. Tetrahedron Letters.

-

Gualtieri, F., et al. (2002). 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs. PubMed. Available at: [Link]

- Various Authors. (2001). 4-aminopiperidine derivatives and their use as medicinal products. Google Patents: FR2802206A1.

- Various Authors. (2001). 4-aminopiperidine derivatives and their use as medicine. Google Patents: WO2001044191A1.

-

Wang, Y., et al. (2020). Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study. PubMed Central. Available at: [Link]

- Yamada, Y., et al. (1992). Cloning and functional characterization of a family of human and mouse somatostatin receptors. Proceedings of the National Academy of Sciences.

-

Agrawal, N., & Kumar, R. (2023). Structure activity relationship of piperidine derivatives with... ResearchGate. Available at: [Link]

- Various Authors. (2000). 4-aminopiperidine and their use as a medicine. Google Patents: US7115634B2.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Available at: [Link]

-

Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses Procedure. Available at: [Link]

-

Feng, B., et al. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry. Available at: [Link]

-

Negatu, M. G., et al. (2023). Structure activity relationship of piperidine derivatives. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24688815, tert-Butyl 4-(cyclopropylcarbamoyl)piperidine-1-carboxylate. Available at: [Link]

-

Hu, X., et al. (2019). Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. IOP Conference Series: Earth and Environmental Science. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2735648, tert-Butyl 4-carbamothioylpiperidine-1-carboxylate. Available at: [Link]

-

Wikipedia. 1-Boc-4-AP. Available at: [Link]

-

Various Authors. EXPERIMENTAL PROCEDURES. Beilstein Journals. Available at: [Link]

-

Grzesik, J., et al. (2003). Structure-function relationship of serine protease-protein inhibitor interaction. PubMed. Available at: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

-

Various Authors. (2017). An Efficient and Highly Chemoselective N-Boc Protection of Amines, Amino Acids, and Peptides under Heterogeneous Conditions. ResearchGate. Available at: [Link]

-

Agami, C., et al. (2004). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. US7115634B2 - 4-aminopiperidine and their use as a medicine - Google Patents [patents.google.com]

- 4. Piperidine scaffold as the novel P2-ligands in cyclopropyl-containing HIV-1 protease inhibitors: Structure-based design, synthesis, biological evaluation and docking study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS - Google Patents [patents.google.com]

- 7. Structure-function relationship of serine protease-protein inhibitor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

The Strategic Role of Tert-butyl 4-carbamimidoylpiperidine-1-carboxylate in Modern Drug Discovery: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of tert-butyl 4-carbamimidoylpiperidine-1-carboxylate, a pivotal building block in contemporary drug discovery. We will dissect its chemical attributes, strategic importance in medicinal chemistry, and practical applications in the design of targeted therapeutics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into the synthesis, mechanism of action, and structure-activity relationships of compounds derived from this versatile scaffold.

Introduction: The Piperidine Scaffold and the Significance of the Amidine Moiety

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved drugs and clinical candidates.[1] Its prevalence stems from its favorable physicochemical properties, including its ability to improve aqueous solubility and its metabolic stability.[1] The introduction of a carbamimidoyl (amidino) group at the 4-position of the piperidine ring, particularly in its Boc-protected form, this compound, creates a building block with immense potential for targeted drug design.

The amidine group is a strong basic moiety that is protonated at physiological pH.[2] This positive charge allows it to form strong ionic interactions and hydrogen bonds with biological targets, often mimicking the side chains of arginine and lysine.[2] This bioisosteric relationship is particularly valuable in the design of inhibitors for enzymes that recognize these basic amino acids, such as serine proteases.[3]

dot graph "Introduction_Concepts" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

A [label="Piperidine Scaffold", fillcolor="#4285F4"]; B [label="Favorable PK/PD\n(Solubility, Stability)", fillcolor="#34A853"]; C [label="Tert-butyl 4-carbamimidoyl-\npiperidine-1-carboxylate", fillcolor="#EA4335", shape=ellipse]; D [label="Amidine Moiety", fillcolor="#FBBC05"]; E [label="Bioisostere of\nArg/Lys Side Chains", fillcolor="#34A853"]; F [label="Targeted Drug Design\n(e.g., Protease Inhibitors)", fillcolor="#4285F4"];

A -> B; A -> C; D -> C; D -> E; E -> F; C -> F; } Caption: Key relationships between the piperidine scaffold, the amidine moiety, and their application in drug design.

Synthesis of this compound

The synthesis of this key building block is a critical aspect for its widespread use. While several methods for the synthesis of amidines exist, a common and effective strategy involves the conversion of a nitrile group.[4][5] The Pinner reaction, a classic method, involves the acid-catalyzed reaction of a nitrile with an alcohol to form an imino ester salt (a Pinner salt), which is then reacted with ammonia to yield the amidine.[6][7]

A plausible synthetic route to this compound starts from the commercially available tert-butyl 4-cyanopiperidine-1-carboxylate.

General Synthetic Workflow

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Tert-butyl\n4-cyanopiperidine-1-carboxylate", fillcolor="#F1F3F4"]; Intermediate [label="Pinner Salt\n(Imino Ester Hydrochloride)", fillcolor="#FBBC05"]; Product [label="Tert-butyl\n4-carbamimidoylpiperidine-1-carboxylate", fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Intermediate [label=" HCl, Anhydrous Alcohol (e.g., EtOH) "]; Intermediate -> Product [label=" Ammonia "]; } Caption: A generalized workflow for the synthesis of the target compound via the Pinner reaction.

Detailed Experimental Protocol (Pinner Reaction Approach)

Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel. Anhydrous conditions are crucial for the success of the Pinner reaction.[8]

Step 1: Formation of the Pinner Salt (Ethyl 1-(tert-butoxycarbonyl)piperidine-4-carboximidate hydrochloride)

-

To a stirred, cooled (0 °C) solution of tert-butyl 4-cyanopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) and anhydrous ethanol (2.0 eq) is bubbled dry hydrogen chloride gas until saturation.

-

The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 12-16 hours.

-

The solvent is removed under reduced pressure to yield the crude Pinner salt, which is typically used in the next step without further purification.

Step 2: Ammonolysis to form this compound hydrochloride

-

The crude Pinner salt from Step 1 is dissolved in anhydrous ethanol.

-

The solution is cooled to 0 °C and saturated with anhydrous ammonia gas.

-

The reaction vessel is sealed and stirred at room temperature for 24-48 hours.

-

The solvent is evaporated under reduced pressure, and the residue is triturated with diethyl ether to afford the hydrochloride salt of this compound as a solid.

Table 1: Summary of Reagents and Conditions

| Step | Starting Material | Reagents | Solvent | Temperature | Duration | Product |

| 1 | Tert-butyl 4-cyanopiperidine-1-carboxylate | Dry HCl, Anhydrous Ethanol | Anhydrous DCM | 0 °C to RT | 13-18 h | Pinner Salt |

| 2 | Pinner Salt | Anhydrous Ammonia | Anhydrous Ethanol | 0 °C to RT | 24-48 h | Target Compound (HCl salt) |

Role in Medicinal Chemistry: A Case Study of Dabigatran

The utility of the 4-amidinopiperidine scaffold is exemplified by the direct thrombin inhibitor, Dabigatran. While Dabigatran itself does not contain the Boc-protecting group, its active form incorporates the core 4-amidinopiperidine moiety, which is crucial for its therapeutic effect.

Mechanism of Action of Dabigatran

Dabigatran is a potent, competitive, and reversible direct thrombin inhibitor.[9] Thrombin is a serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin. The amidine group of dabigatran is essential for its inhibitory activity, as it forms a key salt bridge with the aspartate residue (Asp189) in the S1 pocket of the thrombin active site.[10] This interaction mimics the binding of the natural substrate, arginine, and effectively blocks the catalytic activity of thrombin.

dot graph "Dabigatran_MOA" { node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9];

Thrombin [label="Thrombin (Serine Protease)", fillcolor="#4285F4"]; ActiveSite [label="Active Site (S1 Pocket with Asp189)", fillcolor="#EA4335"]; Dabigatran [label="Dabigatran", fillcolor="#FBBC05", fontcolor="#202124"]; Amidine [label="Amidinopiperidine Moiety", fillcolor="#34A853"]; Interaction [label="Salt Bridge Formation", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Inhibition [label="Inhibition of Thrombin Activity", fillcolor="#EA4335"];

Thrombin -> ActiveSite [style=dotted]; Dabigatran -> Amidine [style=dotted]; Amidine -> Interaction; ActiveSite -> Interaction; Interaction -> Inhibition; } Caption: Mechanism of thrombin inhibition by Dabigatran, highlighting the key interaction of the amidinopiperidine moiety.

Structure-Activity Relationship (SAR) Insights

The X-ray crystal structure of dabigatran bound to thrombin provides invaluable insights into the SAR of this class of inhibitors.[10][11] The 4-amidinopiperidine group occupies the S1 specificity pocket, with the positively charged amidinium ion forming a strong electrostatic interaction with the negatively charged carboxylate of Asp189. The piperidine ring itself makes favorable van der Waals contacts within the pocket. Modifications to this moiety that disrupt this key interaction lead to a significant loss of inhibitory potency.

ADME Properties of 4-Amidinopiperidine Derivatives

The pharmacokinetic profile of drugs containing the 4-amidinopiperidine scaffold is a critical consideration in drug development.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Dabigatran

Dabigatran is administered as a prodrug, dabigatran etexilate, to improve its oral bioavailability.[12] The active form, dabigatran, has low oral bioavailability due to its high polarity.[12] Once absorbed, dabigatran is approximately 35% bound to plasma proteins and has a volume of distribution of 50-70 L.[13] It is primarily cleared renally, with a half-life of 12-17 hours in patients with normal renal function.[14][15] Dabigatran is a substrate for the P-glycoprotein (P-gp) transporter, which can lead to drug-drug interactions.[12]

Table 2: Key ADME Parameters of Dabigatran

| Parameter | Value | Reference(s) |

| Oral Bioavailability (as prodrug) | 3-7% | [12][14] |

| Plasma Protein Binding | ~35% | [13] |

| Volume of Distribution | 50-70 L | [13] |

| Elimination Half-life | 12-17 hours | [14][16] |

| Primary Route of Elimination | Renal | [14][15] |

| P-gp Substrate | Yes | [12] |

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in modern drug discovery. Its unique combination of a conformationally restricted piperidine scaffold and a strongly basic amidine group makes it an ideal starting point for the design of potent and selective inhibitors of various enzymes, particularly serine proteases. The successful clinical development of dabigatran underscores the therapeutic potential of this scaffold. Future research will likely focus on the incorporation of this moiety into novel therapeutic agents targeting a broader range of diseases, as well as the development of new synthetic methodologies to further enhance its accessibility and utility.

References

-

Boykin, D. W., et al. (1995). Novel amidines and analogues as promising agents against intracellular parasites: a systematic review. PubMed Central. [Link]

- Chen X, et al. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. Organic & Biomolecular Chemistry, 12(40), 8048-60.

- Ghaderi, A., Khalili, D., & Havasel, H. (2025). Recent developments in the synthesis of amidines. Tetrahedron, 134893.

-

ResearchGate. (n.d.). (A) X-ray crystal structures of dabigatran in complex with thrombin (PDB ID: 1KTS). ResearchGate. [Link]

- Google Patents. (n.d.). FR2802206A1 - 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS.

- Google Patents. (n.d.). US7858789B2 - Derivatives of 4-aminopiperidine and their use as a medicament.

- Krishnamurti, V., et al. (2022).

-

Virginia Open Data Portal. (2025). Patent AT-E401308-T1: [Translated] 4-AMINOPIPERIDINE DERIVATIVES AND THEIR USE AS MEDICINAL PRODUCTS. [Link]

-

ResearchGate. (2025). Amidine Syntheses from Classic to Contemporary for Medicinal Lead Compounds and Natural Products. ResearchGate. [Link]

-

National Institutes of Health. (n.d.). Discovery, Biological Evaluation and Structure-Activity Relationship of Amidine-Based Sphingosine Kinase Inhibitors. NIH. [Link]

-

PubMed. (n.d.). Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). PubMed. [Link]

-

Taylor & Francis Online. (n.d.). Full article: Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Taylor & Francis Online. [Link]

-

National Institutes of Health. (2013). The Discovery of Dabigatran Etexilate. PubMed Central. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Tert-butyl 4-aminopiperidine-1-carboxylate Hydrochloride in Modern Drug Discovery. Inno Pharmchem. [Link]

-

U.S. Food and Drug Administration. (2010). CENTER FOR DRUG EVALUATION AND RESEARCH APPLICATION NUMBER: 22-512 CLINICAL PHARMACOLOGY AND BIOPHARMACEUTICS REVIEW(S). accessdata.fda.gov. [Link]

-

PubMed. (n.d.). Pharmacokinetic profile of the oral direct thrombin inhibitor dabigatran etexilate in healthy volunteers and patients undergoing total hip replacement. PubMed. [Link]

-

National Institutes of Health. (n.d.). Characterization of Thrombin-Bound Dabigatran Effects on Protease-Activated Receptor-1 Expression and Signaling In Vitro. NIH. [Link]

-

Wikipedia. (n.d.). Pinner reaction. [Link]

-

National Institutes of Health. (n.d.). Dabigatran (Pradaxa). PubMed Central. [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. NIH. [Link]

-

National Institutes of Health. (n.d.). Dabigatran. PubChem. [Link]

-

Pharmacy Times. (2010). Dabigatran: A New Oral Anticoagulant. Pharmacy Times. [Link]

-

LITFL. (2025). Dabigatran and Bleeding. LITFL. [Link]

-

Organic Syntheses. (n.d.). [[1,4-Piperidinedicarboxylic acid, 4-[[(9H-fluoren-9-ylmethyloxy)carbonyl]amino]-, (1,1-dimethylethyl) ester]]. [Link]

-

RCSB PDB. (2014). 4LXB: Crystal Structure Analysis of thrombin in complex with compound D58. [Link]

-

ResearchGate. (2018). Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of primary amines. [Link]

-

National Institutes of Health. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PubMed Central. [Link]

-

Chemistry LibreTexts. (2020). 24.6: Synthesis of Amines. [Link]

-

PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. [Link]

-

YouTube. (2019). Pinner Reaction: Nitrile to amidine, ester, ortho-ester & thio-ester via Pinner salt as intermediate. [Link]

-

National Institutes of Health. (2013). A Lewis acid-promoted Pinner reaction. PubMed Central. [Link]

-

National Institutes of Health. (n.d.). Direct Aryl C–H Amination with Primary Amines Using Organic Photoredox Catalysis. NIH. [Link]

-

ResearchGate. (n.d.). Pinner reaction. [Link]

- Google Patents. (n.d.). US5631374A - Reagents for detection of primary amines.

-

Chemistry LibreTexts. (2020). 20.5: Synthesis of Primary Amines. [Link]

-

National Institutes of Health. (2014). Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors. PubMed Central. [Link]

-